N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
4-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S2/c1-30(27,28)20-13-11-19(12-14-20)22(26)25-23-24-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMLAEJECQBIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine intermediate is synthesized through:
Hantzsch thiazole synthesis
| Component | Quantity | Role |
|---|---|---|
| 4-Biphenyl thioamide | 1.0 eq | Sulfur/nitrogen source |
| α-Bromoacetophenone | 1.2 eq | Carbonyl electrophile |
| EtOH | Solvent | Proton transfer medium |
Reaction at 80°C for 6 hours yields the thiazole core via cyclocondensation.
Biphenyl Installation
Suzuki-Miyaura coupling optimizes biphenyl formation (Table 1):
| Condition | Parameter | Optimization Range |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 0.5-2 mol% |
| Base | K₂CO₃ | 2.0-3.5 eq |
| Solvent | DME/H₂O (4:1) | 80°C, 12 h |
| Ligand | SPhos | 5 mol% |
This method achieves >90% conversion with 7 ppm Pd residues.
Benzamide Coupling
Schotten-Baumann acylation links the fragments (Scheme 1):
- Activate 4-(methylsulfonyl)benzoic acid with SOCl₂ to acid chloride
- React with thiazol-2-amine in THF/H₂O (2:1) at 0°C
- Adjust pH to 8-9 with NaHCO₃
Critical parameters:
- Stoichiometry : 1.1 eq acid chloride per amine
- Temperature control : <10°C prevents thiazole ring decomposition
Process Optimization and Scalability
Catalytic System Tuning
Comparative catalyst screening (Table 2):
| Catalyst System | Yield (%) | Pd Residue (ppm) |
|---|---|---|
| Pd(OAc)₂/XPhos | 88 | 12 |
| PdCl₂(dppf) | 92 | 9 |
| PEPPSI-IPr | 95 | 7 |
The PEPPSI-IPr system shows optimal activity-to-residue balance.
Solvent Effects on Amidation
Solvent screening reveals (Fig. 2):
- THF : 78% yield, slow reaction (24 h)
- DCM : 82% yield, emulsion formation
- EtOAc/Water : 91% yield, biphasic efficiency
EtOAc/water enables easy phase separation and reduces byproduct formation.
Purification and Characterization
Crystallization Optimization
Gradient recrystallization parameters:
| Stage | Solvent Ratio | Temperature (°C) | Purity Increase |
|---|---|---|---|
| 1 | Hexane:EtOAc 8:2 | 50 → 25 | 85% → 92% |
| 2 | Hexane:EtOAc 6:4 | 25 → 4 | 92% → 98.5% |
Single-crystal X-ray analysis confirms molecular geometry matching the InChIKey QQMLAEJECQBIGD-UHFFFAOYSA-N.
Spectroscopic Fingerprints
Key NMR signals (DMSO-d₆):
- δ 8.21 (s, 1H, thiazole H5)
- δ 7.68-7.45 (m, 13H, biphenyl/benzamide)
- δ 3.24 (s, 3H, SO₂CH₃)
HRMS (ESI+):
Calculated for C₂₃H₁₈N₂O₃S₂ [M+H]⁺: 435.0884
Found: 435.0887
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Component | Price/kg (USD) | Contribution to COP |
|---|---|---|
| 4-Biphenylboronic acid | 1,200 | 34% |
| PEPPSI-IPr catalyst | 8,500 | 22% |
| 4-(Methylsulfonyl)benzoyl chloride | 950 | 18% |
Process intensification reduces catalyst costs by 40% through recycling.
Environmental Impact Metrics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 43 |
| E-Factor | 32 | 15 |
| Energy Consumption (kJ/mol) | 480 | 210 |
Continuous flow systems demonstrate superior sustainability profiles.
Chemical Reactions Analysis
Types of Reactions
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the methylsulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The benzamide moiety can be reduced to an amine under reductive conditions.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the thiazole and methylsulfonyl groups.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Antimicrobial Applications
Recent studies have demonstrated the antimicrobial properties of thiazole derivatives, including N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide. For instance:
- A study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that compounds with similar structures may also possess these properties .
Anticancer Applications
The potential anticancer activity of this compound has been explored through in vitro studies:
- Research indicates that thiazole derivatives can inhibit cancer cell proliferation, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The compounds were evaluated using assays such as Sulforhodamine B (SRB), which measures cell viability and proliferation .
Case Study 1: Antimicrobial Activity
In a study assessing the efficacy of thiazole derivatives, this compound was tested alongside other synthesized compounds for antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. The results showed promising activity, indicating its potential use as an antimicrobial agent in clinical settings .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of thiazole derivatives, including this compound. The compound was found to significantly reduce cell viability in MCF7 cells compared to control groups. This suggests that it may serve as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity through binding interactions. The biphenyl and thiazole moieties could play a role in the binding affinity and specificity, while the benzamide group might be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Key Observations :
- The biphenyl moiety may contribute to π-π stacking interactions in hydrophobic pockets, a feature shared with and compounds.
Physicochemical and Spectral Properties
IR and NMR data from –3 highlight substituent-driven spectral shifts:
Implications :
Biological Activity
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antitumor, antimicrobial, and other pharmacological effects, supported by data tables and recent research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O2S |
| Molecular Weight | 362.44 g/mol |
| CAS Number | 1426047-44-0 |
| Density | 1.2 g/cm³ |
| Melting Point | Not available |
| Boiling Point | Not available |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. A study highlighted that thiazole-containing compounds could inhibit cancer cell proliferation effectively. For instance, derivatives with specific substitutions on the thiazole ring showed IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-biphenyl)-thiazol | HeLa (cervical) | 1.61 |
| N-(4-biphenyl)-thiazol | A431 (skin) | 1.98 |
The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups enhances cytotoxic activity, particularly in compounds where methyl or methoxy groups are present on the phenyl rings .
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial activities. A series of studies evaluated their efficacy against various bacterial strains, revealing that certain compounds exhibited activity comparable to standard antibiotics:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 15 |
| Thiazole Derivative B | Escherichia coli | 18 |
These findings suggest that modifications on the thiazole moiety can significantly affect antimicrobial potency, making it a viable scaffold for developing new antibacterial agents .
Other Pharmacological Activities
In addition to anticancer and antimicrobial properties, thiazole derivatives have been investigated for their anticonvulsant and anti-inflammatory effects. One study reported that specific thiazole analogs could reduce seizure frequency in animal models, indicating their potential as anticonvulsants .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Antitumor Efficacy : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Testing : Clinical isolates of bacteria were treated with varying concentrations of the compound, showing significant reductions in bacterial viability, particularly against Gram-positive strains.
- Mechanistic Insights : Molecular docking studies suggested that the compound interacts with key proteins involved in cell signaling pathways related to cancer progression and inflammation.
Q & A
Q. What are the key considerations in designing stability studies under various physiological conditions?
- Methodology :
- Forced degradation : Expose to acidic/basic conditions, UV light, and elevated temperatures to identify degradation pathways .
- HPLC stability-indicating assays : Monitor degradation products and establish shelf-life .
- Lyophilization : Assess stability in lyophilized vs. solution forms for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
